molecular formula C23H16FN3O B8206269 8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline

8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline

Cat. No.: B8206269
M. Wt: 369.4 g/mol
InChI Key: WAXRVLSVTKPZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in drug development and other scientific research fields .

Preparation Methods

The synthesis of 8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline typically involves multiple steps, including cyclization, nucleophilic substitution, and cross-coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in antibacterial, antifungal, or antiviral effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

8-Fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline can be compared with other fluorinated quinolines and benzimidazole derivatives:

    Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their broad-spectrum antibacterial activity.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole are used as antiparasitic agents.

Properties

IUPAC Name

8-fluoro-2-(5-phenylmethoxybenzimidazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c24-19-8-4-7-17-9-12-22(26-23(17)19)27-15-25-20-13-18(10-11-21(20)27)28-14-16-5-2-1-3-6-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXRVLSVTKPZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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